REACTION_CXSMILES
|
C[Li].[C:3]([O:7][C:8]([NH:10][C:11]1[CH:16]=[C:15]([CH2:17][C:18]([O:20]CC)=O)[CH:14]=[CH:13][N:12]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[CH:23](O)(C)C>C1COCC1>[O:20]=[C:18]([CH3:23])[CH2:17][C:15]1[CH:14]=[CH:13][N:12]=[C:11]([NH:10][C:8](=[O:9])[O:7][C:3]([CH3:4])([CH3:5])[CH3:6])[CH:16]=1
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Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OCC
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Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between water and EtOAc
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted twice with EtOAc
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Type
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WASH
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Details
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the combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
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Details
|
The residue was purified by flash column chromatography (SiO2, 80 g, 0-80% EtOAc in isohexane, gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1=CC(=NC=C1)NC(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |